(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
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Description
(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H29ClN4O and its molecular weight is 412.96. The purity is usually 95%.
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Biological Activity
The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, with CAS number 2034619-03-7, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.
- Molecular Formula : C23H29ClN4O
- Molecular Weight : 412.96 g/mol
- Structure : The compound features a cyclopentyl group and a piperazine moiety, which are known for their diverse biological activities.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory effects. Notably, studies on related piperazine derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes.
Compound | Enzyme Target | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | AChE | 2.14 ± 0.003 | |
Compound B | Urease | 0.63 ± 0.001 |
These findings suggest that the target compound may also possess similar inhibitory properties, making it a candidate for further investigation in the context of neurodegenerative diseases and other conditions where AChE inhibition is beneficial.
2. Antibacterial Activity
The antibacterial efficacy of compounds containing the piperazine and pyrazole moieties has been documented in various studies. For instance, synthesized derivatives have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other Strains | Weak to Moderate |
These results indicate that this compound could be explored as a potential antibacterial agent.
3. Neuropharmacological Potential
The structural characteristics of this compound suggest possible applications in treating neurological disorders. The presence of the piperazine ring is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been shown to interact with serotonin receptors and other neurotransmitter systems.
Case Studies
Several studies have investigated compounds with structural similarities to this compound:
Study 1: Acetylcholinesterase Inhibition
In a study assessing AChE inhibitors, derivatives with piperazine structures showed significant inhibition compared to standard drugs, suggesting that modifications in the side chains can enhance bioactivity .
Study 2: Antibacterial Screening
Another study evaluated various synthesized pyrazole derivatives against clinical bacterial strains, revealing that certain modifications led to increased antibacterial potency, indicating that further structural optimization of the target compound could yield promising results .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c1-26-21(16-20(25-26)17-4-5-17)27-12-14-28(15-13-27)22(29)23(10-2-3-11-23)18-6-8-19(24)9-7-18/h6-9,16-17H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKPNUFYIIPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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